molecular formula C13H19BrN2O2S2 B2503550 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane CAS No. 2309555-74-4

1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane

Cat. No. B2503550
CAS RN: 2309555-74-4
M. Wt: 379.33
InChI Key: BTHWEHFRFMPMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane is a chemically synthesized molecule that appears to be related to the class of sulfonyl-containing diazepanes. These compounds are of interest due to their potential biological activities, such as inhibition of human chymase, an enzyme involved in various physiological processes including inflammation and cardiovascular function.

Synthesis Analysis

The synthesis of sulfonyl-containing diazepanes can be complex, involving multiple steps to introduce the sulfonyl group and the diazepane ring. In the context of the provided papers, the synthesis of related compounds involves the selective oxidation of sulfides to sulfoxides using a bromine complex of 1,4-diazabicyclo(2,2,2)octane as an oxidizing agent in an aqueous medium . This method could potentially be adapted for the synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane by incorporating the appropriate sulfide precursor and bromine complex.

Molecular Structure Analysis

The molecular structure of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane would include a diazepane ring, a sulfonyl group attached to a thiophene ring, and a cyclobutyl group. The presence of the bromine atom on the thiophene ring could influence the electronic properties of the molecule and potentially its reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane, the oxidation of sulfides to sulfoxides is a key reaction for the synthesis of sulfonyl-containing compounds . Additionally, the presence of the bromine atom could make the thiophene ring more electrophilic, potentially allowing for further substitution reactions at that position.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane would likely include a solid state at room temperature, given the structural complexity and presence of multiple ring systems. The sulfonyl group could confer some degree of water solubility, while the bromine and cyclobutyl groups could contribute to the lipophilicity of the molecule. The exact properties would depend on the synthesis method and the specific substituents present on the diazepane ring.

Relevant Case Studies

The second paper provides a case study of a related compound, a 6-substituted 4-sulfonyl-1,4-diazepane-2,5-dione, which was found to be a potent inhibitor of human chymase . Although not the exact compound , this study demonstrates the potential biological relevance of sulfonyl-containing diazepanes and suggests that 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane could also exhibit interesting biological activity, warranting further investigation.

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

The synthesis of diazepane derivatives, including those related to "1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane," often involves multicomponent reactions and subsequent intramolecular nucleophilic substitutions. For instance, a two-step approach based on a Ugi multicomponent reaction followed by Mitsunobu cyclization has been studied for the efficient synthesis of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones, demonstrating the versatility of sulfonyl diazepanes in synthetic chemistry (Banfi et al., 2007). Furthermore, the synthesis of sulfoxides through the oxidation of sulfides using bromine complexes of diazabicyclooctane highlights the reactivity of similar structures in oxidation reactions, which could be relevant to modifications of the bromothiophenyl sulfonyl moiety (Ōae et al., 1966).

Potential Biological Activities

Novel 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety have been synthesized and evaluated for antimicrobial, antifungal, and anthelmintic activity, showcasing the potential of diazepane derivatives in the development of new therapeutic agents (Saingar et al., 2011). This suggests that compounds structurally related to "1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane" might also possess significant biological activities.

properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-4-cyclobutyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S2/c14-12-5-6-13(19-12)20(17,18)16-8-2-7-15(9-10-16)11-3-1-4-11/h5-6,11H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHWEHFRFMPMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.